1-Ethynyl-4,4-difluorocyclohexan-1-ol
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Overview
Description
1-Ethynyl-4,4-difluorocyclohexan-1-ol is an organic compound with the molecular formula C8H10F2O It is characterized by the presence of an ethynyl group and two fluorine atoms attached to a cyclohexanol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-4,4-difluorocyclohexan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone as the starting material.
Ethynylation: The ethynyl group is introduced via a Sonogashira coupling reaction, which involves the use of palladium catalysts and copper co-catalysts under an inert atmosphere.
Hydroxylation: The final step involves the hydroxylation of the cyclohexane ring to form the desired this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are employed to achieve efficient production.
Chemical Reactions Analysis
1-Ethynyl-4,4-difluorocyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation:
Reagents: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Products: Oxidation typically leads to the formation of corresponding ketones or carboxylic acids.
Reduction:
Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Products: Reduction results in the formation of alcohols or alkanes, depending on the reaction conditions.
Substitution:
Reagents: Nucleophiles such as halides or amines can be used in substitution reactions.
Products: Substitution reactions lead to the formation of various substituted derivatives of the compound.
Scientific Research Applications
1-Ethynyl-4,4-difluorocyclohexan-1-ol has several applications in scientific research:
Chemistry:
Synthesis of Complex Molecules: It serves as a building block in the synthesis of more complex organic molecules.
Catalysis: The compound is used in catalytic reactions to facilitate the formation of carbon-carbon bonds.
Biology:
Biochemical Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine:
Drug Development: The compound is explored for its potential as a pharmacophore in the development of new therapeutic agents.
Industry:
Material Science: It is used in the development of advanced materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 1-Ethynyl-4,4-difluorocyclohexan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group and fluorine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Receptor Binding: It can interact with receptors, leading to modulation of signal transduction pathways.
Comparison with Similar Compounds
1-Ethynyl-4,4-difluorocyclohexan-1-ol can be compared with other similar compounds, such as:
1-Ethynylcyclohexanol: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
4,4-Difluorocyclohexanol: Lacks the ethynyl group, leading to variations in its applications and interactions.
The presence of both the ethynyl group and fluorine atoms in this compound makes it unique and enhances its potential in various applications.
Properties
IUPAC Name |
1-ethynyl-4,4-difluorocyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2O/c1-2-7(11)3-5-8(9,10)6-4-7/h1,11H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYXTSQEIPRJEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCC(CC1)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1446099-82-6 |
Source
|
Record name | 1-ethynyl-4,4-difluorocyclohexan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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